molecular formula C21H22N4O2 B4891702 N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide

N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide

Cat. No. B4891702
M. Wt: 362.4 g/mol
InChI Key: NPWBBWWNDOZAAS-UHFFFAOYSA-N
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Description

N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide (DPN-1) is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications. This compound is a potent activator of the estrogen receptor beta (ERβ), which is a nuclear hormone receptor that plays a critical role in many physiological processes, including the regulation of gene expression, cell proliferation, and differentiation.

Mechanism of Action

N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide acts as a selective agonist of ERβ, which activates the receptor and induces a conformational change that leads to the recruitment of coactivator proteins and the subsequent regulation of gene expression. N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide has been shown to have a different mechanism of action compared to other estrogen receptor ligands, such as estradiol and tamoxifen, which makes it a unique tool for studying the functions of ERβ.
Biochemical and Physiological Effects:
N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide has been shown to have a range of biochemical and physiological effects, including the regulation of cell proliferation, differentiation, and apoptosis. N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide has been shown to have anti-inflammatory and anti-atherosclerotic effects in animal models of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide in lab experiments include its high affinity and selectivity for ERβ, which allows for the specific activation of this receptor without affecting other estrogen receptors. Additionally, N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide has a different mechanism of action compared to other estrogen receptor ligands, which makes it a valuable tool for investigating the specific functions of ERβ. However, the limitations of using N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide in lab experiments include its low solubility in aqueous solutions, which can affect its bioavailability and potency.

Future Directions

There are several future directions for the use of N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide in scientific research, including the investigation of its potential therapeutic applications in various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, the development of new synthetic analogs of N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide with improved properties, such as solubility and potency, could lead to the discovery of new drugs that target ERβ and have potential clinical applications. Overall, N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide is a valuable tool for studying the functions of ERβ and has the potential to lead to new discoveries in the field of hormone receptor biology.

Synthesis Methods

The synthesis of N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide involves several steps, including the reaction of 6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole with nicotinoyl chloride, followed by oxidation with hydrogen peroxide to yield the final product. The purity and yield of N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide can be optimized by using different solvents, reaction conditions, and purification methods.

Scientific Research Applications

N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide has been extensively used in scientific research to investigate the role of ERβ in various biological processes, including cancer, cardiovascular disease, and neuroprotection. N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide has been shown to have a high affinity and selectivity for ERβ, which makes it a valuable tool for studying the specific functions of this receptor in different tissues and cells.

properties

IUPAC Name

N-(6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl)-1-oxidopyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-21(2)11-18(23-20(26)15-7-6-10-24(27)14-15)17-13-22-25(19(17)12-21)16-8-4-3-5-9-16/h3-10,13-14,18H,11-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWBBWWNDOZAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(C1)N(N=C2)C3=CC=CC=C3)NC(=O)C4=C[N+](=CC=C4)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide

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